molecular formula C17H17N3O6S2 B13393267 Cephaprin CAS No. 1205565-31-6

Cephaprin

Cat. No.: B13393267
CAS No.: 1205565-31-6
M. Wt: 423.5 g/mol
InChI Key: UQLLWWBDSUHNEB-UHFFFAOYSA-N
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Description

Cephaprin, also known as cefapirin, is a first-generation cephalosporin antibiotic. It is commonly marketed under the trade name Cefadyl. This compound is effective against a wide range of gram-positive and gram-negative bacteria. It is available in injectable formulations and has been used in both human and veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephaprin is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves reacting 7-ACA with bromoacetyl chloride to form an amide. This intermediate is then reacted with 4-thiopyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents and bases to facilitate the reactions. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Cephaprin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cephaprin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying β-lactam antibiotics.

    Biology: Employed in studies involving bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Investigated for its efficacy against various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.

    Industry: Used in veterinary medicine for treating infections in cattle and other livestock .

Mechanism of Action

Cephaprin exerts its bactericidal effects by inhibiting cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cephaprin is part of the cephalosporin family, which includes several other antibiotics:

Uniqueness of this compound: this compound is unique in its resistance to beta-lactamases, making it effective against beta-lactamase-producing staphylococci, except for methicillin-resistant strains .

Conclusion

This compound is a versatile first-generation cephalosporin antibiotic with a broad spectrum of activity. Its unique resistance to beta-lactamases and wide range of applications in scientific research make it a valuable compound in both medical and industrial fields.

Properties

IUPAC Name

3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLLWWBDSUHNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860266
Record name 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205565-31-6
Record name 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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